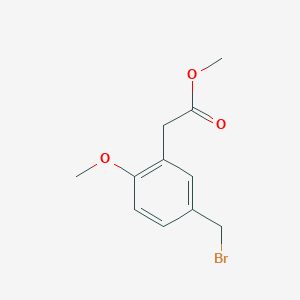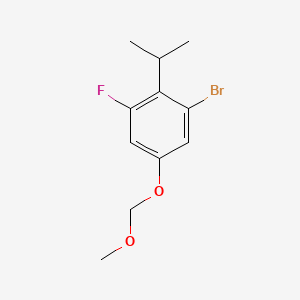
1,4-Cyclohexanedicarboxamide, N,N'-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- is an organic compound with the molecular formula C8H14N2O2 It is a derivative of cyclohexane, where two carboxamide groups are attached to the 1 and 4 positions of the cyclohexane ring, and both amide groups are chlorinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound back to its non-chlorinated form.
Substitution: The chlorinated amide groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-dicarboxamide.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated amide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,4-dicarboxamide: The non-chlorinated analog of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro-.
Cyclohexane-1,4-dicarboxylic acid: The oxidized form of the compound.
N,N’-Dichlorobenzamide: A structurally similar compound with a benzene ring instead of a cyclohexane ring.
Uniqueness
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- is unique due to its chlorinated amide groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, where its specific properties can be leveraged to achieve desired outcomes.
Propriétés
Numéro CAS |
60525-38-4 |
|---|---|
Formule moléculaire |
C8H12Cl2N2O2 |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
1-N,4-N-dichlorocyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4H2,(H,11,13)(H,12,14) |
Clé InChI |
BLFHVRDDWNQFKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)NCl)C(=O)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)





![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)






